molecular formula C23H20FN3O3S B2814930 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 900000-92-2

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2814930
CAS RN: 900000-92-2
M. Wt: 437.49
InChI Key: AHRAARWJICQILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H20FN3O3S and its molecular weight is 437.49. The purity is usually 95%.
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Scientific Research Applications

Src Kinase Inhibition and Anticancer Activity

Compounds structurally similar to the one have been synthesized and evaluated for their Src kinase inhibitory activities, demonstrating potential as anticancer agents. For example, derivatives with modifications in the thiazole and benzothiazole rings have shown inhibition of c-Src kinase and cell proliferation in various cancer cell lines, suggesting a role in developing new anticancer therapies (Fallah-Tafti et al., 2011).

Antiproliferative Properties

Research into compounds featuring thiazole and pyridine linked via acetamide spacers revealed promising anticancer activity, especially against liver carcinoma and laryngeal carcinoma cell lines. These findings indicate the potential of such compounds for further exploration as anticancer agents (Alqahtani & Bayazeed, 2020).

Synthesis of Heterocyclic Derivatives

The acetamide moiety, especially when linked to thiazole and benzothiazole rings, serves as a versatile precursor for synthesizing a wide range of heterocyclic compounds. These synthesized compounds are studied for various biological activities, including antimicrobial, antitumor, and enzyme inhibition properties, showcasing the chemical versatility and applicability of such compounds in drug discovery and development (Koppireddi et al., 2014).

Antimicrobial and Anti-inflammatory Activities

Some derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities, highlighting the therapeutic potential of these compounds beyond their anticancer applications. For instance, compounds incorporating the thiazole and acetamide functionalities have shown significant activity against various bacterial and fungal strains (Anuse et al., 2019).

Molecular Docking and Computational Studies

Computational and molecular docking studies on related compounds have aided in understanding their mechanism of action, particularly in binding to biological targets such as enzymes and receptors. This approach helps in the rational design of new compounds with improved efficacy and selectivity for potential therapeutic applications (Mary et al., 2020).

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S/c1-29-18-10-11-19(30-2)22-21(18)26-23(31-22)27(14-17-5-3-4-12-25-17)20(28)13-15-6-8-16(24)9-7-15/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRAARWJICQILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide

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